4-Ethynyl-1-phenyl-1H-pyrazole

Vue d'ensemble

Description

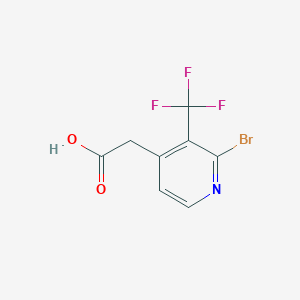

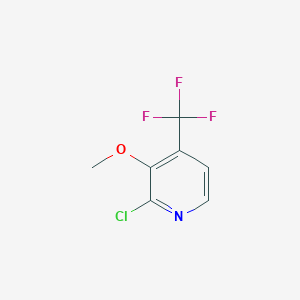

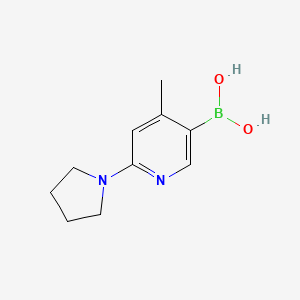

4-Ethynyl-1-phenyl-1H-pyrazole is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula of 4-Ethynyl-1-phenyl-1H-pyrazole is C11H8N2 .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-Ethynyl-1-phenyl-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of 4-Ethynyl-1-phenyl-1H-pyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The InChI code for this compound is 1S/C5H4N2/c1-2-5-3-6-7-4-5/h1,3-4H, (H,6,7) .Chemical Reactions Analysis

Pyrazole derivatives, including 4-Ethynyl-1-phenyl-1H-pyrazole, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed cross-coupling reactions . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to provide functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

The molecular weight of 4-Ethynyl-1-phenyl-1H-pyrazole is 92.1 g/mol . It has a density of 1.2±0.1 g/cm³, a boiling point of 238.5±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 114.3±12.8 °C .Applications De Recherche Scientifique

Medicinal Chemistry

Pyrazoles, including 4-Ethynyl-1-phenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry . They exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Drug Discovery

The pyrazole structure is frequently used as scaffolds in the synthesis of bioactive chemicals . This makes 4-Ethynyl-1-phenyl-1H-pyrazole a valuable compound in drug discovery .

Agrochemistry

Pyrazoles are also used in agrochemistry . Given the structural versatility of 4-Ethynyl-1-phenyl-1H-pyrazole, it could potentially be used in the development of new agrochemicals .

Coordination Chemistry

4-Ethynyl-1-phenyl-1H-pyrazole can act as a cyclometallated ligand in the preparation of new heteroleptic iridium (III) complexes . This makes it useful in coordination chemistry .

Organic Synthesis

The pyrazole structure, including 4-Ethynyl-1-phenyl-1H-pyrazole, has intriguing applications in organic synthesis, where it acts as both a directing and transforming group .

Organometallic Chemistry

Pyrazoles, such as 4-Ethynyl-1-phenyl-1H-pyrazole, have applications in organometallic chemistry . They can be used in the synthesis of various organometallic compounds .

Orientations Futures

Pyrazoles, including 4-Ethynyl-1-phenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, future research could focus on developing novel synthetic techniques and exploring the biological activity of pyrazole derivatives .

Mécanisme D'action

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Mode of Action

It’s worth noting that pyrazole derivatives have been synthesized with antioxidant activity by incorporating specific functional groups onto the pyrazole ring . These derivatives may scavenge free radicals, inhibit lipid peroxidation, and modulate key antioxidant enzymes .

Biochemical Pathways

Pyrazole derivatives have been associated with various biochemical pathways due to their diverse pharmacological effects

Result of Action

Pyrazole derivatives have been associated with various biological activities, including antioxidant activity

Propriétés

IUPAC Name |

4-ethynyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-10-8-12-13(9-10)11-6-4-3-5-7-11/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRHXHUVZXHAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.